An In-depth Technical Guide to the Structural Properties and Characterization of 1-Chloro-3-nitrobenzene
An In-depth Technical Guide to the Structural Properties and Characterization of 1-Chloro-3-nitrobenzene
A Note on Nomenclature and Scope: Initial inquiries for "Benzene, 1-chloro-3-nitroso-" consistently resolved to information pertaining to "Benzene, 1-chloro-3-nitro-". This suggests that the nitroso compound is either significantly less common or that the nitro derivative is the predominantly studied isomer. This guide will therefore focus on the comprehensive characterization of 1-chloro-3-nitrobenzene , a compound of significant interest in synthetic chemistry.
Introduction
1-Chloro-3-nitrobenzene is a yellow crystalline solid that serves as a valuable intermediate in the synthesis of a wide array of chemical entities, including dyes, pigments, pharmaceuticals, and agrochemicals.[1] Its utility stems from the presence of two key functional groups on the benzene ring: a chloro group, which can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, and a nitro group, a strong electron-withdrawing group that influences the reactivity of the aromatic ring. This guide provides a detailed exploration of the structural properties and characterization of 1-chloro-3-nitrobenzene, offering insights for researchers, scientists, and professionals in drug development.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 1-chloro-3-nitrobenzene are summarized below, providing a foundational understanding of its physical and chemical nature.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₄ClNO₂ | [2] |
| Molecular Weight | 157.55 g/mol | [2] |
| CAS Number | 121-73-3 | [2] |
| IUPAC Name | 1-chloro-3-nitrobenzene | [2] |
| Synonyms | m-Chloronitrobenzene, 3-Chloronitrobenzene | [2][3] |
| Appearance | Pale yellow crystalline solid | [2] |
| Melting Point | 44-47 °C | [4] |
| Boiling Point | 236 °C | [4] |
| Density | 1.534 g/mL at 25 °C | |
| Solubility | Insoluble in water; soluble in hot ethanol, ether, benzene, and acetone. | [3][4] |
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 1-chloro-3-nitrobenzene. The following sections detail the interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy: The proton NMR spectrum of 1-chloro-3-nitrobenzene provides key information about the substitution pattern on the aromatic ring. The electron-withdrawing nature of the nitro and chloro groups deshields the aromatic protons, causing them to resonate at relatively high chemical shifts.
¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data, providing insights into the electronic environment of each carbon atom in the benzene ring. The carbons directly attached to the chloro and nitro groups are significantly influenced by their respective electronic effects.
Infrared (IR) Spectroscopy
The IR spectrum of 1-chloro-3-nitrobenzene displays characteristic absorption bands corresponding to the vibrational modes of its functional groups. Key absorptions include the asymmetric and symmetric stretching vibrations of the nitro group, the C-Cl stretching vibration, and various C-H and C=C stretching and bending vibrations of the aromatic ring.
Mass Spectrometry (MS)
Mass spectrometry of 1-chloro-3-nitrobenzene reveals its molecular weight and provides information about its fragmentation pattern, which can be used to confirm its structure. The mass spectrum typically shows a prominent molecular ion peak (M⁺) and fragment ions resulting from the loss of the nitro group, the chloro group, or other neutral fragments.
Crystallographic and Computational Insights
A comprehensive understanding of the three-dimensional structure and electronic properties of 1-chloro-3-nitrobenzene can be achieved through X-ray crystallography and quantum chemical calculations.
X-ray Crystallography
As of the latest literature review, a detailed single-crystal X-ray diffraction study specifically for 1-chloro-3-nitrobenzene has not been widely reported. However, crystallographic data for structurally similar compounds, such as 1-chloro-2-methyl-4-nitrobenzene, reveal a nearly planar molecular structure with the nitro group slightly twisted out of the plane of the benzene ring. It is reasonable to infer a similar planarity for 1-chloro-3-nitrobenzene in the solid state.
Quantum Chemical Calculations
Density Functional Theory (DFT) calculations on the chlorination of nitrobenzene have provided theoretical insights into the formation of 1-chloro-3-nitrobenzene.[5] These studies indicate that the meta-position is the most stable product energetically.[5] Further computational studies on the electronic structure of 1-chloro-3-nitrobenzene itself would be valuable for a deeper understanding of its reactivity, molecular orbital energies (HOMO and LUMO), and theoretical vibrational frequencies.
Chemical Reactivity and Mechanistic Considerations
The reactivity of 1-chloro-3-nitrobenzene is dictated by the interplay of the electronic effects of the chloro and nitro substituents.
Nucleophilic Aromatic Substitution (SNAr)
1-chloro-3-nitrobenzene is notably less reactive towards nucleophilic aromatic substitution compared to its ortho and para isomers.[6] This is because the nitro group in the meta position cannot stabilize the negatively charged Meisenheimer complex intermediate through resonance.[6][7] While it does exert an electron-withdrawing inductive effect, the lack of resonance stabilization leads to a higher activation energy for nucleophilic attack.[6]
Caption: SNAr mechanism for 1-chloro-3-nitrobenzene.
Electrophilic Aromatic Substitution
The nitro group is a strong deactivating group and a meta-director for electrophilic aromatic substitution.[8] Therefore, further electrophilic substitution on 1-chloro-3-nitrobenzene, such as nitration or halogenation, will predominantly occur at the positions meta to the nitro group (positions 4 and 6). The chloro group is also a deactivator but an ortho-, para-director. In this case, the directing effect of the powerful nitro group dominates.
Synthesis and Analytical Protocols
The reliable synthesis and characterization of 1-chloro-3-nitrobenzene are crucial for its application in research and industry.
Synthetic Protocols
A common and effective method for the synthesis of 1-chloro-3-nitrobenzene is the Sandmeyer reaction, starting from m-nitroaniline.[9]
Step-by-Step Protocol for the Synthesis of 1-Chloro-3-nitrobenzene via Sandmeyer Reaction:
-
Diazotization of m-Nitroaniline:
-
Sandmeyer Reaction:
-
Prepare a solution of cuprous chloride (CuCl) in hydrochloric acid.[9]
-
Slowly add the cold diazonium salt solution to the cuprous chloride solution with stirring, keeping the temperature between 25-30 °C.[9]
-
Nitrogen gas will be evolved.
-
After the addition is complete, warm the mixture on a steam bath until nitrogen evolution ceases.[9]
-
-
Isolation and Purification:
Caption: Synthetic workflow for 1-chloro-3-nitrobenzene.
Analytical Protocols
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used for the analysis of 1-chloro-3-nitrobenzene.[10]
-
Column: C18 or other suitable reverse-phase column.[10]
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[10]
-
Detection: UV detection at an appropriate wavelength.
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase or methanol.
Conclusion
1-Chloro-3-nitrobenzene is a molecule with a rich and well-defined chemical character. Its structural properties, elucidated through a combination of spectroscopic techniques and supported by computational studies, provide a clear picture of its molecular architecture and electronic landscape. The interplay of the chloro and nitro substituents governs its reactivity, making it a versatile building block in organic synthesis, albeit with distinct reactivity patterns compared to its isomers. The established synthetic and analytical protocols ensure its accessibility and reliable characterization for a wide range of applications in the chemical and pharmaceutical industries. Further research, particularly in the area of single-crystal X-ray diffraction, would provide even deeper insights into its solid-state structure and intermolecular interactions.
Sources
- 1. scent.vn [scent.vn]
- 2. 1-Chloro-3-nitrobenzene | ClC6H4NO2 | CID 8489 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-chloro-3-nitrobenzene [chemister.ru]
- 4. 3-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. 1-Chloro-3-nitrobenzene | SIELC Technologies [sielc.com]
